![molecular formula C17H23NO3S2 B2703170 4-butoxy-2,3-dimethyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide CAS No. 914235-80-6](/img/structure/B2703170.png)
4-butoxy-2,3-dimethyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide
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Overview
Description
4-butoxy-2,3-dimethyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with butoxy, dimethyl, and sulfonamide groups, as well as a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-2,3-dimethyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions One common approach is to start with the appropriate benzene derivative and introduce the butoxy and dimethyl groups through electrophilic aromatic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-2,3-dimethyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the benzene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-butoxy-2,3-dimethyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-butoxy-2,3-dimethyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to mimic the structure of natural substrates, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-2,3-dimethylbenzene-1-sulfonamide: Lacks the thiophene moiety, which may reduce its biological activity.
2,3-dimethyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide: Lacks the butoxy group, which could affect its solubility and reactivity.
4-butoxy-2,3-dimethylbenzene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide, altering its chemical properties.
Uniqueness
The presence of both the butoxy and thiophene groups in 4-butoxy-2,3-dimethyl-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide makes it unique compared to similar compounds. These groups can enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-butoxy-2,3-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S2/c1-4-5-10-21-16-8-9-17(14(3)13(16)2)23(19,20)18-12-15-7-6-11-22-15/h6-9,11,18H,4-5,10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZKXYDTNCAVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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